molecular formula C17H20N2O2S B2888270 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034446-34-7

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2888270
CAS No.: 2034446-34-7
M. Wt: 316.42
InChI Key: SWDIXBCOSWLFAR-UHFFFAOYSA-N
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound. Its structure features a urea moiety connected to a methoxy-substituted indane and a thiophene ring. Compounds with such structures often exhibit interesting biological activities and can be used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Indane Intermediate: The indane intermediate can be synthesized by methoxylation of indanone followed by reduction.

    Urea Formation: The indane intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a suitable coupling agent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group and the thiophene ring can be oxidized under appropriate conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophene sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield amines.

Scientific Research Applications

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring.

Uniqueness

The presence of the thiophene ring in 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea may impart unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-17(9-13-5-2-3-6-14(13)10-17)12-19-16(20)18-11-15-7-4-8-22-15/h2-8H,9-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDIXBCOSWLFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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